Home > Products > Screening Compounds P68504 > 1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-
1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- - 1014613-55-8

1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-

Catalog Number: EVT-2531985
CAS Number: 1014613-55-8
Molecular Formula: C11H12N2
Molecular Weight: 172.231
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The unique structure of 1H-pyrrolo[2,3-b]pyridine derivatives allows for various modifications that can lead to compounds with diverse pharmacological profiles.

Source and Classification

The compound is categorized under nitrogen-containing heterocycles, specifically pyrrolidines and pyridines. It is synthesized through various organic reactions, including cyclization and condensation methods. Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant biological activity, making them valuable in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- can be synthesized through several methods. One common approach involves the cyclo-condensation of substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives with active methylene compounds in acidic conditions. The reaction typically employs acetic acid as a solvent along with catalytic hydrochloric acid to facilitate the formation of the pyrrolo structure .

Another method involves using cyclopropyl amine and diisopropyl ethylamine in dichloromethane, followed by the addition of phosphonic anhydride to promote cyclization. This method allows for the introduction of cyclobutyl groups at the 2-position of the pyrrolo ring system .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, 2-cyclobutyl- can be represented as follows:

  • Molecular Formula: C12H14N2
  • Molecular Weight: Approximately 198.25 g/mol
  • Structural Features: The compound features a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The cyclobutyl group is attached at the 2-position of the pyrrolo moiety.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the identity and purity of synthesized compounds. For instance, high-resolution mass spectrometry may indicate the molecular ion peak corresponding to the expected molecular weight .

Chemical Reactions Analysis

Reactions and Technical Details

1H-Pyrrolo[2,3-b]pyridine derivatives are known to undergo various electrophilic substitution reactions due to their electron-rich nature. Common reactions include:

  • Nitration: The introduction of nitro groups primarily occurs at the 3-position.
  • Bromination: Similar to nitration, bromination also favors electrophilic attack at the 3-position.
  • Mannich Reaction: This reaction allows for the incorporation of amine functionalities into the structure.

These reactions can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst presence to achieve desired substitution patterns .

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 1H-pyrrolo[2,3-b]pyridine often involves inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to act as selective inhibitors of phosphodiesterase type 4B (PDE4B), which plays a critical role in inflammatory processes. The binding affinity and selectivity towards PDE4B can be evaluated using enzyme assays that measure the inhibition rates against various substrates.

In vitro studies have demonstrated that these compounds can significantly reduce tumor necrosis factor-alpha release from macrophages exposed to inflammatory stimuli, indicating their potential therapeutic effects in treating inflammatory diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline material.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetonitrile; limited solubility in water.
  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's suitability for pharmaceutical formulations and biological testing .

Applications

Scientific Uses

The applications of 1H-pyrrolo[2,3-b]pyridine derivatives extend across various fields:

  • Medicinal Chemistry: These compounds serve as lead structures for developing new anti-inflammatory agents and potential treatments for neurological disorders.
  • Drug Discovery: Their ability to modulate enzyme activity makes them candidates for further optimization in drug development pipelines.
  • Research Tools: They are utilized in biochemical assays to study enzyme kinetics and receptor interactions.
Introduction to 1H-Pyrrolo[2,3-b]pyridine Scaffolds in Medicinal Chemistry

Historical Development of Pyrrolopyridine-Based Pharmacophores

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly termed azaindole, has evolved into a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases and indole derivatives. This bicyclic heterocycle features a six-membered pyridine ring fused with a five-membered pyrrole, creating a planar structure capable of diverse non-covalent interactions with biological targets. Early exploration focused on its potential as a kinase inhibitor core, leveraging its ability to occupy adenine-binding pockets through hydrogen bonding and π-stacking interactions. The scaffold’s synthetic versatility enabled systematic derivatization at positions 2, 3, 4, and 5, facilitating structure-activity relationship studies across multiple target classes [1].

Significant therapeutic milestones emerged through scaffold optimization:

  • Phosphodiesterase 4B (PDE4B) Inhibition: In 2020, researchers identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent PDE4B inhibitors. Compound 11h (bearing 3,3-difluoroazetidine) exhibited an IC₅₀ of 0.14 µM against PDE4B with 6-fold selectivity over PDE4D. This selectivity profile addressed historical gastrointestinal side effects associated with pan-PDE4 inhibitors like roflumilast. The compound suppressed tumor necrosis factor-alpha release in macrophages, demonstrating potential for central nervous system inflammatory disorders [1].
  • Traf2- and Nck-Interacting Kinase (TNIK) Targeting: 2020 screening revealed nanomolar TNIK inhibition (IC₅₀ <1 nM) with pyrrolo[2,3-b]pyridine derivatives. These compounds inhibited interleukin-2 secretion, suggesting applications in T-cell-mediated autoimmune conditions and oncology. The scaffold’s planar topology facilitated optimal occupancy of TNIK’s hydrophobic pocket [2] [3].
  • Janus Kinase (JAK) Modulation: Patent literature discloses pyrrolo[2,3-b]pyridines substituted with heteroaryl groups (e.g., pyrazol-4-yl) as JAK2 inhibitors for myeloproliferative neoplasms. These compounds exploited the scaffold’s capacity for hydrogen bond donation/acceptance at the kinase’s hinge region [5].
  • Fibroblast Growth Factor Receptor (FGFR) Antagonism: Derivatives like 4h (2021) potently inhibited FGFR1-3 (IC₅₀ = 7–25 nM), disrupting downstream RAS-MEK-ERK signaling in breast cancer models. The scaffold’s 4-carbaldehyde moiety enabled strategic functionalization for selectivity optimization [6] .
  • FLT3 Inhibition in Leukemia: Scaffold-hopping strategies yielded 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives (e.g., CM5) with potent activity against FLT3-internal tandem duplication mutants. These inhibited MV4-11 and MOLM-13 cell proliferation (IC₅₀ <2 µM), positioning them as leads for acute myeloid leukemia therapy [4].

Table 1: Therapeutic Applications of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Therapeutic TargetRepresentative CompoundKey ActivityBiological EffectReference Year
Phosphodiesterase 4B11hIC₅₀ = 0.14 µMTNF-α suppression2020
TNIKUndisclosed leadIC₅₀ <1 nMIL-2 secretion inhibition2020
FGFR1-34hIC₅₀ = 7-25 nM4T1 cell proliferation blockade2021
FLT3-ITDCM5IC₅₀ ~1.8 µMMV4-11 cell inhibition2023
JAK2Example 1 (patent)Not specifiedAnti-proliferative2011

The scaffold’s optimization has been accelerated by advances in synthetic methodology. Key intermediates like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1190310-15-6) enabled efficient derivatization via transition-metal-catalyzed coupling, reductive amination, and nucleophilic substitution. These synthetic routes allowed medicinal chemists to systematically probe steric, electronic, and physicochemical properties while maintaining the core’s topological advantages [6] .

Role of 2-Cyclobutyl Substitution in Bioactive Molecule Design

The incorporation of a cyclobutyl moiety at the 2-position of 1H-pyrrolo[2,3-b]pyridine represents a strategic design choice to modulate target engagement, selectivity, and physicochemical properties. Cyclobutyl’s distinct characteristics—high fraction of sp³ carbons, moderate ring strain (110 kJ/mol), and conical conformation—enable unique vector positioning and enhanced three-dimensional coverage compared to phenyl or cyclohexyl substituents. This section examines its validated roles:

Steric and Electronic Optimization: In PDE4B inhibitors, cyclobutyl-containing analogs demonstrated nuanced structure-activity relationships. Compound 11b (2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) exhibited reduced activity (IC₅₀ >1 µM) compared to azetidine derivative 11f (IC₅₀ = 0.11 µM). This suggested suboptimal filling of the hydrophobic pocket, likely due to cyclobutyl’s larger van der Waals radius (≈4.5 Å) versus azetidine (≈3.8 Å). Fluorination at C3 of cyclobutyl (11c) marginally improved potency (IC₅₀ = 0.6 µM), attributed to enhanced electrostatic complementarity and metabolic stability. These findings highlighted cyclobutyl’s utility for steric tuning when combined with electronic modulation [1].

Conformational Restriction and Target Engagement: Cyclobutyl’s puckered structure imposes torsional constraints on appended groups. In FLT3 inhibitors, 2-cyclobutyl derivatives exhibited superior potency over cyclohexyl analogs due to precise orientation toward back pocket II in DFG-out conformations. Molecular modeling revealed cyclobutyl’s Cγ carbons formed favorable hydrophobic contacts with gatekeeper residues (e.g., F691), reducing off-target kinase binding. This explained the >10-fold selectivity improvements over KIT and PDGFR observed in CM series compounds [4].

Table 2: Comparative Analysis of 2-Substituted Pyrrolo[2,3-b]pyridines in Lead Optimization

SubstituentTargetRepresentative CompoundIC₅₀/ActivityKey Advantage
CyclobutylFLT3CM5MV4-11: ~1.8 µMOptimal hydrophobic filling
3-FluorocyclobutylPDE4B11cPDE4B IC₅₀ = 0.6 µMEnhanced metabolic stability
3,3-DifluoroazetidinePDE4B11hPDE4B IC₅₀ = 0.14 µMBalanced potency/selectivity
AzetidinePDE4B11fPDE4B IC₅₀ = 0.11 µMCompact hydrophobic engagement
CyclopropylPDE4B11aPDE4B IC₅₀ = 0.63 µMReduced steric clash

Solubility and Permeability Enhancement: Cyclobutyl’s aliphatic nature lowers cLogP by ≈0.5–1.0 units versus phenyl analogs, improving aqueous solubility. In JAK inhibitors, 2-cyclobutyl derivatives exhibited 3-fold higher membrane permeability (PAMPA assay) than phenyl counterparts, attributed to reduced molecular polarity without compromising target affinity. This balance proved critical for central nervous system penetration in PDE4B programs [5].

Metabolic Stability Considerations: The cyclobutyl ring resists oxidative metabolism better than cyclopentyl due to ring strain directing phase I metabolism toward less vulnerable positions. Fluorinated derivatives (e.g., 3-fluoro- and 3,3-difluorocyclobutyl) further improved microsomal stability in hepatic incubations, with half-life extensions >2-fold over non-fluorinated analogs. This property was leveraged in FGFR inhibitors to reduce clearance rates [1] [6].

Synthetic Accessibility: Cyclobutanone intermediates enable efficient installation via reductive amination or nucleophilic addition. Chan-Lam coupling on pyrrolopyridine boronic acids provided direct access to 2-aryl and 2-cyclobutyl variants. The cyclobutyl group’s compatibility with multi-step sequences—including saponification, amide coupling (T3P/DIPEA), and metal-catalyzed reactions—facilitated rapid analog synthesis for structure-activity relationship exploration [1] [4].

The 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine motif thus represents a versatile pharmacophore element that continues to enable precision engineering of drug-like properties across diverse target classes. Its judicious application addresses classical medicinal chemistry challenges including selectivity cliffs, metabolic liabilities, and physicochemical optimization.

Properties

CAS Number

1014613-55-8

Product Name

1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-

IUPAC Name

2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C11H12N2

Molecular Weight

172.231

InChI

InChI=1S/C11H12N2/c1-3-8(4-1)10-7-9-5-2-6-12-11(9)13-10/h2,5-8H,1,3-4H2,(H,12,13)

InChI Key

ZYIUZWKLXOVOQL-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC3=C(N2)N=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.